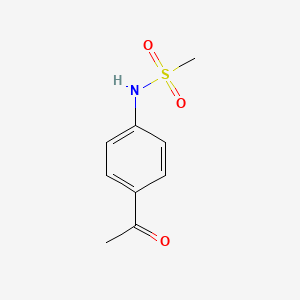

N-(4-acetylphenyl)methanesulfonamide

Vue d'ensemble

Description

N-(4-acetylphenyl)methanesulfonamide is a chemical compound that belongs to the class of methanesulfonamides, which are characterized by the presence of a sulfonamide group attached to a methane moiety. These compounds are of interest due to their potential biological activities and their use in various chemical reactions as intermediates or reagents.

Synthesis Analysis

The synthesis of N-(4-acetylphenyl)methanesulfonamide and related compounds typically involves the acylation of methanesulfonamides. For instance, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides were prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, demonstrating the feasibility of acylating methanesulfonamide derivatives to obtain various N-acylated products . Similarly, the formation of N-acyl- and N-methanesulfonyl-1-(3,4-dimethoxy)benzyl-7-acetoxy-1,2,3,4,6,7-hexahydro-7-methoxy-6-oxoisoquinolines through oxidation and subsequent treatment with acetic acid indicates the versatility of such compounds in synthesis .

Molecular Structure Analysis

The molecular structure of N-(4-acetylphenyl)methanesulfonamide is not directly discussed in the provided papers. However, related compounds such as N-(2,4-dichlorophenyl)methanesulfonamide and N-(3,4-dimethylphenyl)methanesulfonamide have been analyzed, revealing that the conformation of the N-H bond can vary depending on the substituents on the phenyl ring. These conformations can be syn or anti to other substituents, which may affect the molecule's biological activity and intermolecular interactions .

Chemical Reactions Analysis

Methanesulfonamides are involved in various chemical reactions. For example, methanesulfonic acid has been used as a reagent in the reductive ring-opening of O-benzylidene acetals, indicating the potential of methanesulfonamide derivatives in facilitating or undergoing chemical transformations . The reactivity of these compounds can be influenced by their structure, as seen in the development of chemoselective N-acylation reagents based on the N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-acetylphenyl)methanesulfonamide are not explicitly detailed in the provided papers. However, the properties of similar methanesulfonamide compounds can be inferred. For instance, the crystal structure of a complex involving a methanesulfonamide derivative showed that the N-H protons are capable of forming hydrogen bonds with sulfonyl oxygens, which is indicative of the compound's ability to participate in hydrogen bonding and its potential solubility characteristics . Additionally, the packing of molecules into chains or dimers through hydrogen bonding, as observed in various methanesulfonanilides, suggests that these compounds may have solid-state properties conducive to forming stable crystalline structures .

Applications De Recherche Scientifique

Chemoselective N-Acylation Reagents

N-(4-acetylphenyl)methanesulfonamide and related compounds have been studied for their potential as chemoselective N-acylation reagents. Kondo et al. (2000) developed a variety of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating good chemoselectivity in N-acylation. This research highlights the compound's potential in selective organic synthesis processes (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Crystal Structure Analysis

Studies on various methanesulfonamide derivatives, including N-(3,4-Dichlorophenyl)methanesulfonamide, have contributed to the understanding of their crystal structures and bond parameters. Gowda, Foro, and Fuess (2007) explored the conformation of the N—H bond and other geometric parameters, providing insights into the molecular architecture of these compounds (Gowda, Foro, & Fuess, 2007).

Synthesis of Sulfur-containing Derivatives

Research by Foye, Anderson, and Sane (1971) involved the preparation of N-methanesulfonyl derivatives of β-phenethylamine, which included compounds similar to N-(4-acetylphenyl)methanesulfonamide. These derivatives have shown potential in pharmacological applications, such as lowering blood pressure in hypertensive rats (Foye, Anderson, & Sane, 1971).

Palladium-catalyzed Synthesis Processes

Rosen et al. (2011) reported a high-yielding Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, avoiding genotoxic impurities. This method could be applicable to the synthesis of compounds like N-(4-acetylphenyl)methanesulfonamide and is significant for its potential in safer chemical synthesis (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Safety and Hazards

N-(4-acetylphenyl)methanesulfonamide is classified as an irritant . The safety information provided includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

This compound is a biochemical used in proteomics research

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by N-(4-acetylphenyl)methanesulfonamide

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.05, suggesting it has the potential to cross cell membranes .

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.

Action Environment

The action, efficacy, and stability of N-(4-acetylphenyl)methanesulfonamide can be influenced by various environmental factors. For instance, its storage temperature is recommended to be at room temperature, in a dry environment . Other factors such as pH, presence of other compounds, and specific cellular or tissue environments could also impact its action.

Propriétés

IUPAC Name |

N-(4-acetylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)8-3-5-9(6-4-8)10-14(2,12)13/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBFGIIQPXLTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350607 | |

| Record name | N-(4-acetylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)methanesulfonamide | |

CAS RN |

5317-89-5 | |

| Record name | N-(4-acetylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Acetylmethanesulfonanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

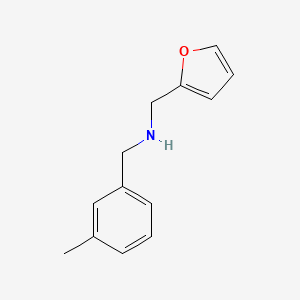

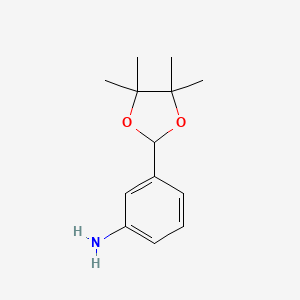

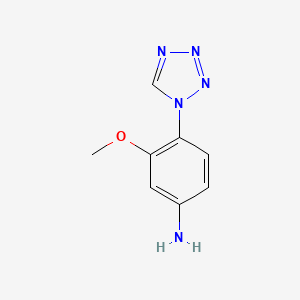

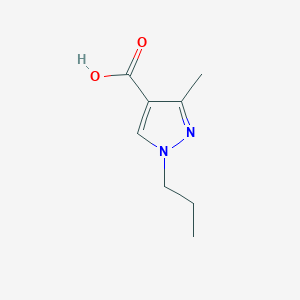

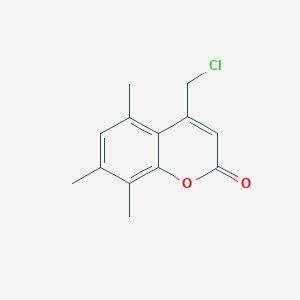

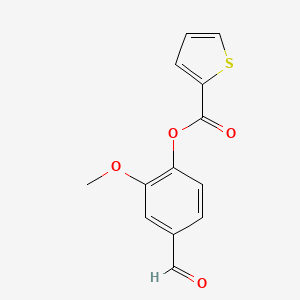

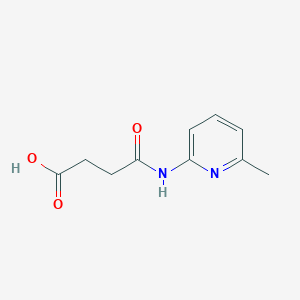

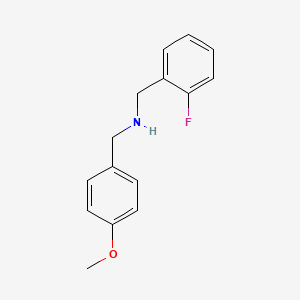

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)